

Spectroscopic Profile of 3-Butyn-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Butyn-2-one

Cat. No.: B073955

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Butyn-2-one** (CAS Registry Number: 1423-60-5).^{[1][2]} The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to facilitate compound identification, characterization, and further research in various scientific and drug development applications.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of **3-Butyn-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Singlet	3H	CH ₃ (Acetyl group)
~3.2	Singlet	1H	C≡CH (Alkynyl proton)

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~33	CH ₃ (Acetyl group)
~78	C \equiv CH
~82	C \equiv CH
~185	C=O (Ketone)

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Description	Functional Group
~3290	C-H stretch	Terminal Alkyne (\equiv C-H)
~2100	C \equiv C stretch	Alkyne
~1680	C=O stretch	Conjugated Ketone

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
68	High	[M] ⁺ (Molecular Ion)
43	High	[CH ₃ CO] ⁺
39	Moderate	[C ₃ H ₃] ⁺
28	High	[CO] ⁺

Experimental Protocols

The data presented in this guide are representative of standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a compound like **3-Butyn-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **3-Butyn-2-one** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃), in a 5 mm NMR tube.[3] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, is used for data acquisition.[3]
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): A drop of liquid **3-Butyn-2-one** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This is a common and rapid method.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the sample's IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum displays the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are identified and correlated with specific functional

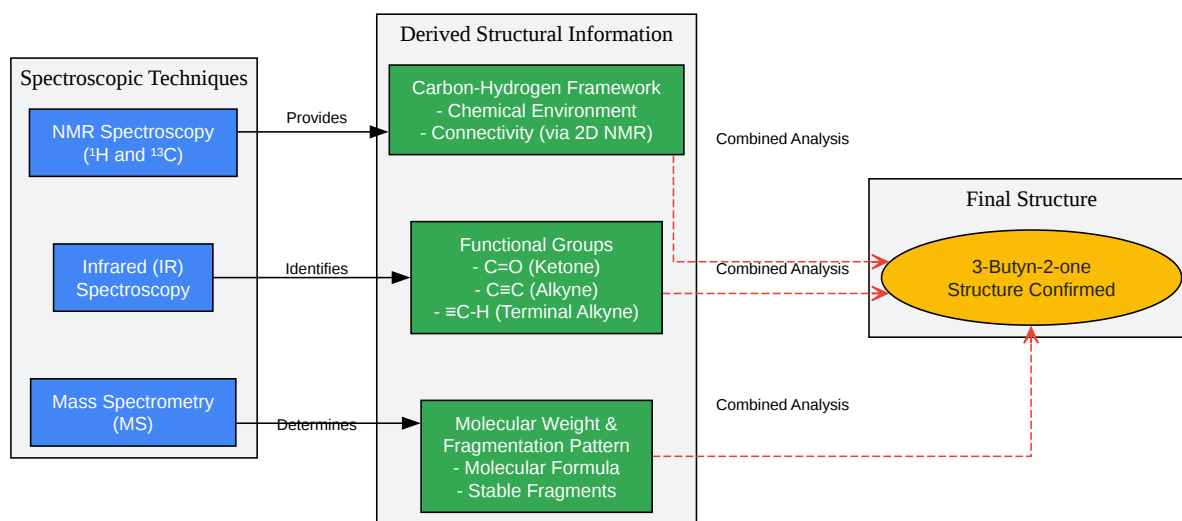
groups within the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **3-Butyn-2-one**, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS), which also serves to separate the analyte from any impurities.^[3] A dilute solution of the compound in a volatile solvent is injected into the GC.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of spectroscopic analysis for the structural elucidation of **3-Butyn-2-one**, showing how different techniques provide complementary information.



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Caption: Workflow of Spectroscopic Analysis for **3-Butyn-2-one**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Butyn-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073955#spectroscopic-data-of-3-butyn-2-one-nmr-ir-mass-spec]

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